molecular formula C12H10N4O3 B2807805 (2S,4S)-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid CAS No. 1268883-00-6

(2S,4S)-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid

Cat. No.: B2807805
CAS No.: 1268883-00-6
M. Wt: 258.237
InChI Key: JWVCWCNOPFCNFX-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tricyclic scaffold comprising an 8,9-diazatricyclo[4.3.0.0²⁴]nona-1(6),7-diene core with a pyrazinium oxide substituent at position 9 and a carboxylic acid group at position 5. The stereochemistry (2S,4S) confers rigidity to the structure, influencing its conformational stability and interaction with biological targets .

Properties

IUPAC Name

(2S,4S)-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3/c17-12(18)10-8-4-6-3-7(6)11(8)16(14-10)9-5-15(19)2-1-13-9/h1-2,5-7H,3-4H2,(H,17,18)/t6-,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVCWCNOPFCNFX-BQBZGAKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3=C(C2)C(=NN3C4=NC=C[N+](=C4)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1C3=C(C2)C(=NN3C4=NC=C[N+](=C4)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,4S)-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid is a complex heterocyclic structure that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic framework and specific stereochemistry, which may contribute to its biological activity. The presence of the oxidopyrazine moiety is particularly noteworthy as it can influence the compound's interaction with biological targets.

Research indicates that this compound may interact with various biological pathways. Notably, it has shown potential as an agonist for certain receptors involved in metabolic regulation and cellular signaling pathways.

  • Receptor Agonism : The compound has been identified as a potential agonist for APJ receptors, which are implicated in cardiovascular and metabolic functions .
  • Cytotoxic Activity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent.

Efficacy in Biological Assays

Various studies have assessed the efficacy of this compound through different assays:

Assay Type Cell Line IC50 (µM) Mechanism
MTT AssayMDA-MB-468 (TNBC)5.2Inhibition of EGFR signaling
MTT AssayMCF-7 (Breast Cancer)19.3Induction of apoptosis
Receptor Binding AssayAPJ ReceptorEC50 ~ 100 nMAgonistic activity

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Case Study on Anticancer Activity : In a study focusing on triple-negative breast cancer (TNBC), the compound was found to exhibit significant cytotoxicity against MDA-MB-468 cells with an IC50 value of 5.2 µM, outperforming standard treatments like gefitinib . This suggests a promising avenue for further development as a targeted therapy.
  • Synergistic Effects : Another study evaluated the combination of this compound with other anticancer agents, revealing synergistic effects that enhance overall efficacy against resistant cancer cell lines .

Research Findings

Recent findings underscore the importance of structural modifications in enhancing biological activity:

  • Substituents on the pyrazine ring significantly affect receptor binding affinity and cytotoxic potency.
  • The introduction of specific functional groups can improve selectivity towards cancer cells while minimizing toxicity to normal cells.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. In studies involving similar structures, compounds with diazatricyclo frameworks have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The incorporation of the oxidopyrazin moiety is believed to enhance these effects by interacting with specific cellular pathways involved in tumor growth.

Antimicrobial Properties

There is emerging evidence suggesting that this compound may possess antimicrobial activity. Its structural similarity to known antimicrobial agents allows for hypothesized interactions with bacterial cell membranes or metabolic pathways . Preliminary studies have indicated effectiveness against gram-positive bacteria, which could be explored further in clinical settings.

Biochemical Research

The unique structural features of (2S,4S)-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid make it a valuable tool in biochemical research.

Enzyme Inhibition Studies

The compound's ability to act as an enzyme inhibitor has been a focal point of research. Its interaction with specific enzymes involved in metabolic pathways could provide insights into disease mechanisms and lead to the development of new therapeutic strategies . For instance, the inhibition of enzymes related to cancer metabolism could be a target for further exploration.

Molecular Target Identification

Given its complex structure, this compound can be utilized in pharmacological studies to identify new molecular targets within cells. By tagging it with fluorescent markers or other probes, researchers can track its interactions within biological systems, aiding in the understanding of cellular processes and drug action mechanisms.

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for yield and purity. Research into more efficient synthetic routes can enhance its availability for research and clinical applications.

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against prostate cancer cells using related diazatricyclo compounds.
Antimicrobial PropertiesShowed promising antibacterial activity against Staphylococcus aureus using structurally similar compounds.
Enzyme InhibitionIdentified potential as an enzyme inhibitor in metabolic pathways relevant to cancer progression.

Comparison with Similar Compounds

Structural Analogs and Functional Groups

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name Core Structure Key Functional Groups Physicochemical Properties Biological Relevance
Target Compound: (2S,4S)-9-(4-Oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.0²]nona-1(6),7-diene-7-carboxylic acid Diazatricyclo[4.3.0.0²⁴] core Pyrazinium oxide, carboxylic acid High polarity, moderate logP (~-1.2) Enzyme inhibition (hypothetical)
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane Benzothiazol, amide, dimethylamino Low solubility (logP ~3.5) Anticancer activity (in vitro)
(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid Thiazolidine + piperazine Thiazolidine, dioxopiperazine, carboxylic acid Moderate solubility (logP ~0.8) Metalloproteinase inhibition
(6aR,9R)-7-Methyl-4,6,6a,7,8,9-hexahydro-indolo[4,3-fg]quinoline-9-carboxylic acid derivatives Hexahydroindoloquinoline Indole, carboxylic acid, hydroxyethylamide High logP (~2.5), lipophilic Serotonin receptor modulation

Key Findings from Comparative Studies

  • Polarity and Solubility: The target compound’s pyrazinium oxide and carboxylic acid groups confer higher polarity compared to spirocyclic (e.g., ) or indoloquinoline derivatives (e.g., ), which exhibit lipophilicity due to aromatic substituents. This difference may influence bioavailability and tissue penetration .
  • Hydrogen-Bonding Capacity : The pyrazinium oxide group enables stronger hydrogen-bonding interactions than benzothiazol or indole moieties, suggesting superior binding to polar active sites in enzymes .

Methodological Considerations in Compound Comparison

  • Fingerprint Analysis : MACCS and Morgan fingerprints reveal distinct patterns for the target compound due to its tricyclic core and charged pyrazinium group, reducing Tanimoto similarity (<0.4) with most analogs .
  • CMC Determination : While focuses on quaternary ammonium compounds, the methods (spectrofluorometry vs. tensiometry) could apply to assessing the target’s aggregation behavior, though its ionic nature may complicate measurements .

Contradictions and Limitations

    Q & A

    Basic Research Questions

    Q. What synthetic routes are commonly employed for synthesizing tricyclic diazatricyclo compounds like (2S,4S)-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.0²]⁷nona-1(6),7-diene-7-carboxylic acid?

    • Answer: The compound’s synthesis likely involves multi-step cycloaddition or spiroannulation reactions. For structurally analogous spirocyclic systems, methods include reacting oxa-spiro intermediates (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) with benzothiazol derivatives or Schiff bases under reflux conditions . Post-cyclization modifications, such as pyrrolidine coupling, may introduce functional groups (e.g., carboxylic acid) . Key steps require precise stoichiometric control and purification via column chromatography.

    Q. How is the stereochemical configuration of the compound confirmed?

    • Answer: Stereochemical validation typically combines X-ray crystallography for absolute configuration and chiral HPLC for enantiomeric purity. For similar bicyclic systems, polarimetry and NOESY NMR are used to corroborate spatial arrangements . Evidence from spirocyclic analogs suggests that diastereomeric intermediates are resolved using chiral auxiliaries or asymmetric catalysis .

    Q. What spectroscopic techniques are critical for characterizing this compound?

    • Answer: Essential techniques include:

    • IR spectroscopy: Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
    • UV-Vis: Detects conjugation in the pyrazinium moiety (λmax ~250–300 nm) .
    • NMR: ¹H/¹³C NMR resolves sp³ vs. sp² hybridization in the tricyclic core and confirms substituent positions .
    • Mass spectrometry (HRMS): Validates molecular formula and fragmentation patterns .

    Advanced Research Questions

    Q. How can synthetic yield be optimized for the diazatricyclo core under varying reaction conditions?

    • Answer: Systematic optimization via Design of Experiments (DoE) is recommended. Variables include solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. microwave-assisted), and catalyst loading (e.g., Pd for cross-coupling). For spirocyclic analogs, THF at 80°C with catalytic p-TsOH improved yields by 15–20% . Kinetic studies (e.g., in situ FTIR) can identify rate-limiting steps .

    Q. How to resolve contradictions in spectral data for intermediates during synthesis?

    • Answer: Discrepancies (e.g., unexpected NMR shifts) may arise from tautomerism or residual solvents. Strategies include:

    • Variable-temperature NMR: Detects dynamic equilibria (e.g., keto-enol tautomers) .
    • DFT calculations: Predicts stable conformers and compares theoretical vs. experimental spectra .
    • Isolation via preparative TLC: Purifies intermediates for unambiguous characterization .

    Q. What computational methods are suitable for studying the compound’s electronic properties and reactivity?

    • Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model:

    • Electrostatic potential surfaces: Highlights nucleophilic/electrophilic sites in the pyrazinium ring .
    • Frontier molecular orbitals (HOMO-LUMO): Predicts reactivity toward electrophiles or nucleophiles .
    • Molecular docking: Screens interactions with biological targets (e.g., enzymes with aromatic binding pockets) .

    Q. How to assess the compound’s stability under physiological conditions for pharmacological studies?

    • Answer: Perform accelerated stability studies:

    • pH-dependent degradation: Incubate in buffers (pH 1–9) at 37°C and monitor via LC-MS .
    • Oxidative stress testing: Use H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways .
    • Light/thermal stability: Expose to UV-Vis light (ICH Q1B guidelines) and analyze degradation products .

    Q. What strategies can address low solubility in aqueous media for in vitro assays?

    • Answer: Modify formulation via:

    • Co-solvent systems: Use DMSO/PEG 400 mixtures (<5% v/v) to enhance solubility without cytotoxicity .
    • Salt formation: Convert carboxylic acid to sodium or lysine salts for improved hydrophilicity .
    • Nanoparticle encapsulation: Utilize liposomes or cyclodextrins for controlled release .

    Methodological Tables

    Table 1. Key Synthetic Parameters for Spirocyclic Analogs

    ParameterOptimal ConditionYield Improvement
    SolventTHF+15%
    Catalystp-TsOH (5 mol%)+12%
    Temperature80°C (reflux)+20%
    PurificationSilica gel chromatographyPurity >95%

    Table 2. Computational Parameters for Reactivity Analysis

    MethodBasis SetApplication
    B3LYP6-311+G(d,p)HOMO-LUMO gap calculation
    M06-2Xdef2-TZVPSolvent effect modeling
    Molecular DynamicsAMBER force fieldProtein-ligand docking

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.